Sitafloxacin

Antimicrobial susceptibility Respiratory tract infection MIC determination

Sitafloxacin (STFX, DU-6859a, CAS 167355-47-7) is a C-8 chlorinated fluoroquinolone antibacterial agent developed by Daiichi Sankyo Co., Ltd. and marketed in Japan under the tradename Gracevit®.

Molecular Formula C19H18ClF2N3O3
Molecular Weight 409.8 g/mol
CAS No. 167355-47-7
Cat. No. B185866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitafloxacin
CAS167355-47-7
Synonyms7-((7S)-amino-5-azaspiro(2,4)heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-cis-2-fluoro-1-cyclopropyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid
7-(7-amino-5-azaspiro(2.4)heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid sesquihydrate
DU 6859
DU 6859A
DU-6859
DU-6859A
sitafloxacin
Molecular FormulaC19H18ClF2N3O3
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESC1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
InChIInChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
InChIKeyPNUZDKCDAWUEGK-CYZMBNFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitafloxacin CAS 167355-47-7: Research-Grade Fluoroquinolone for Antimicrobial Susceptibility and PK/PD Studies


Sitafloxacin (STFX, DU-6859a, CAS 167355-47-7) is a C-8 chlorinated fluoroquinolone antibacterial agent developed by Daiichi Sankyo Co., Ltd. and marketed in Japan under the tradename Gracevit® [1]. It functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, exhibiting broad-spectrum activity against Gram-positive, Gram-negative, atypical, and anaerobic bacteria [2]. Sitafloxacin is supplied as the hydrate form for research applications including antimicrobial susceptibility testing, resistance mechanism studies, and PK/PD modeling [1].

Why Generic Substitution Fails: Sitafloxacin Differentiation from Levofloxacin, Moxifloxacin, and Ciprofloxacin


Sitafloxacin cannot be considered interchangeable with other fluoroquinolones such as levofloxacin, moxifloxacin, or ciprofloxacin due to substantial differences in key performance parameters that directly impact research outcomes. In vitro susceptibility testing across multiple bacterial species demonstrates that sitafloxacin exhibits 4- to 64-fold lower MIC90 values against respiratory pathogens and 2- to 32-fold lower MIC90 values against urinary tract pathogens compared to these comparators [1]. Critically, sitafloxacin retains clinically meaningful activity against fluoroquinolone-resistant isolates harboring defined QRDR mutations, with MIC80 values of 0.25 mg/L against levofloxacin-resistant Streptococcus pneumoniae (levofloxacin MIC 16-32 mg/L) [2]. Furthermore, comparative in vivo safety studies demonstrate that sitafloxacin exhibits lower proarrhythmic potential than moxifloxacin and gatifloxacin, with no induction of torsades de pointes in chronic AV block canine models at oral doses where comparators induced arrhythmias [3]. Substituting sitafloxacin with a generic fluoroquinolone in protocols targeting resistant strains, anaerobic species, or atypical pathogens will yield non-equivalent and potentially misleading experimental data.

Sitafloxacin Quantitative Differentiation Evidence: Head-to-Head MIC and Resistance Data Versus Comparator Fluoroquinolones


Sitafloxacin MIC90 Against Streptococcus pneumoniae: 4- to 64-Fold Superior Activity Compared to Levofloxacin, Moxifloxacin, and Garenoxacin

Sitafloxacin demonstrates the most potent activity among tested quinolones against Streptococcus pneumoniae, a major respiratory tract infection pathogen. The MIC90 of sitafloxacin is 0.06 μg/mL, which is 4- to 64-fold more active than comparator fluoroquinolones tested [1]. In a 2009 Japanese surveillance study of 1,620 clinical isolates, sitafloxacin inhibited all S. pneumoniae isolates at ≤0.06 μg/mL, with MIC90 values 1- to 2-fold lower than garenoxacin, 2- to 4-fold lower than moxifloxacin, and 16- to 32-fold lower than levofloxacin [2].

Antimicrobial susceptibility Respiratory tract infection MIC determination

Sitafloxacin Activity Against Levofloxacin-Resistant Streptococcus pneumoniae: MIC80 of 0.25 mg/L in QRDR Mutant Strains

In a study evaluating 18 clinical isolates of levofloxacin-resistant S. pneumoniae (levofloxacin MIC ≥4 mg/L, ranging 4-32 mg/L) with defined amino acid substitutions in the quinolone resistance-determining regions (QRDRs) of GyrA and ParC, sitafloxacin retained potent activity. The MIC80 value of sitafloxacin for these levofloxacin-resistant isolates was 0.25 mg/L, with an MIC range of 0.016-0.5 mg/L [1]. Ten isolates with levofloxacin MICs of 16-32 mg/L harboring multiple mutations in both GyrA and ParC remained susceptible to sitafloxacin at ≤0.5 mg/L [1]. Statistical analysis in E. coli further demonstrated that QRDR mutations had the lowest effect on sitafloxacin MICs compared to ciprofloxacin and levofloxacin based on regression coefficient analysis [2].

Fluoroquinolone resistance QRDR mutations gyrA/parC

Sitafloxacin Activity Against Atypical Pathogens: 16-Fold Superior to Levofloxacin Against Mycoplasma pneumoniae

Sitafloxacin exhibits substantially greater potency than levofloxacin and moxifloxacin against atypical respiratory pathogens. Against M. pneumoniae (n=14 clinical isolates, 2009-2014), the MIC90 of sitafloxacin was 0.03 μg/mL, which was comparable to garenoxacin, 4-fold more active than moxifloxacin (MIC90 ~0.12 μg/mL), and 16-fold more active than levofloxacin (MIC90 ~0.5 μg/mL) [1]. Against L. pneumophila (n=15), sitafloxacin MIC90 was 0.004 μg/mL, representing 2-fold greater activity than garenoxacin/levofloxacin and 4-fold greater activity than moxifloxacin [1]. Notably, 9 of 14 M. pneumoniae isolates exhibited reduced susceptibility to macrolides, indicating sitafloxacin's potential utility where macrolide resistance is prevalent [1].

Atypical bacteria Mycoplasma pneumoniae Legionella pneumophila

Sitafloxacin PK/PD Cut-Off: fAUC/MIC Target Achievement at MIC ≤0.06 mg/L with 50 mg BID Dosing

Population PK/PD modeling of sitafloxacin in patients with community-acquired respiratory tract infections established that at a dose of 50 mg twice daily, the mean (±SD) fAUC0-24h/MIC was 117.5 ± 78.0 and fCmax/MIC was 7.3 ± 4.7 [1]. PK-PD target values for treatment of mild to moderate RTIs were determined to be fAUC0-24h/MIC ≥30 and fCmax/MIC ≥2 [1]. Clinical dose-finding analysis demonstrated a pathogen eradication rate of 98.9% (89/90) when fAUC0-24h/MIC exceeded 30 and fCmax/MIC exceeded 2 [2]. Recent PK/PD modeling (2025) suggests sitafloxacin PK/PD cut-offs of S ≤0.06 mg/L, with >95% probability of target attainment (PTA) against S. pneumoniae at MIC ≤0.06 mg/L [3].

Pharmacokinetics Pharmacodynamics PK/PD modeling

Sitafloxacin Cardiac Safety Profile: No Torsades de Pointes Induction in Chronic AV Block Canine Model Where Moxifloxacin and Gatifloxacin Induced Arrhythmias

In a comparative in vivo study using three established models to assess proarrhythmic potential, sitafloxacin demonstrated a more favorable cardiac safety profile than gatifloxacin and moxifloxacin. In chronic complete atrioventricular block dogs (n=4), oral administration of 100 mg/kg of gatifloxacin induced torsades de pointes in 2 of 4 animals, and moxifloxacin induced torsades de pointes in 3 of 4 animals, whereas sitafloxacin at the same dose induced no episodes of torsades de pointes [1]. In halothane-anesthetized dogs, intravenous sitafloxacin (1-3 mg/kg) prolonged the ventricular effective refractory period only, while gatifloxacin and moxifloxacin prolonged both the effective refractory period and repolarization period to a similar extent [1].

Cardiac safety QT prolongation torsades de pointes

Sitafloxacin Phototoxicity Profile: Milder Than Lomefloxacin and Sparfloxacin in Albino Mouse Model

Phototoxicity is a class effect of fluoroquinolones associated with the C-8 substituent, with lomefloxacin and sparfloxacin exhibiting the highest phototoxic potential among marketed agents. Data obtained in albino mice indicate that the phototoxic potential of sitafloxacin is milder than that of lomefloxacin or sparfloxacin [1]. While sitafloxacin contains a chlorine atom at the C-8 position, which has been associated with phototoxicity in other 8-chloro derivatives such as clinafloxacin, experimental evidence suggests its phototoxic liability is reduced relative to the most phototoxic comparators in this class [1][2].

Phototoxicity Safety pharmacology Fluoroquinolone adverse effects

Sitafloxacin (CAS 167355-47-7) Research and Industrial Application Scenarios Based on Quantified Differentiation


Fluoroquinolone Resistance Mechanism Studies: QRDR Mutation Impact Assessment

Sitafloxacin is the preferred fluoroquinolone reference compound for studies investigating the differential impact of gyrA and parC QRDR mutations on target enzyme inhibition. Unlike levofloxacin and ciprofloxacin, which show high regression coefficients for QRDR mutation-associated MIC elevation, sitafloxacin demonstrates the lowest effect from these mutations among tested fluoroquinolones [1]. Against levofloxacin-resistant S. pneumoniae (MIC 16-32 mg/L) with multiple GyrA/ParC mutations, sitafloxacin maintains an MIC80 of 0.25 mg/L and an MIC range of 0.016-0.5 mg/L [2]. This differential susceptibility profile makes sitafloxacin an essential comparator for structure-activity relationship studies examining the molecular determinants of fluoroquinolone resistance circumvention.

Antimicrobial Susceptibility Testing Panel for Multidrug-Resistant Gram-Positive and Atypical Pathogen Surveillance

Sitafloxacin should be included in antimicrobial susceptibility testing panels for surveillance studies targeting respiratory pathogens where differential fluoroquinolone potency is a key endpoint. Against S. pneumoniae, sitafloxacin MIC90 (0.06 μg/mL) is 16- to 32-fold lower than levofloxacin and 2- to 4-fold lower than moxifloxacin [1]. Against M. pneumoniae, sitafloxacin MIC90 (0.03 μg/mL) is 16-fold lower than levofloxacin and 4-fold lower than moxifloxacin, with retained activity against macrolide-resistant isolates [2]. This superior potency profile supports sitafloxacin's inclusion as the high-potency benchmark in comparative susceptibility studies.

PK/PD Model Development and Dose Optimization Studies

Sitafloxacin serves as a well-characterized reference compound for PK/PD modeling studies requiring validated target attainment parameters. Population PK analysis has established fAUC/MIC target values of ≥30 for clinical efficacy, with mean achieved fAUC/MIC of 117.5 at 50 mg BID dosing [1]. Monte Carlo simulations demonstrate >95% probability of target attainment against pathogens with MIC ≤0.06 mg/L [2]. These validated PK/PD parameters enable sitafloxacin to function as a positive control or comparator in studies evaluating novel antibacterial agents, dose regimen optimization, and susceptibility breakpoint determination.

Cardiac Safety Pharmacology Studies: Proarrhythmic Risk Benchmarking

Sitafloxacin is an appropriate reference fluoroquinolone for cardiac safety pharmacology studies requiring a compound with documented intermediate QT liability. In chronic AV block canine models, sitafloxacin (100 mg/kg PO) induced 0/4 torsades de pointes events compared to gatifloxacin (2/4) and moxifloxacin (3/4) [1]. This differential proarrhythmic profile, combined with its selective prolongation of ventricular effective refractory period without repolarization period prolongation in halothane-anesthetized dogs, positions sitafloxacin as a comparator for structure-cardiotoxicity relationship studies and safety screening of novel fluoroquinolone candidates.

Quote Request

Request a Quote for Sitafloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.